![molecular formula C10H4O2S3 B1590994 二噻吩并[3,2-b:2',3'-d]噻吩-2,6-二甲醛 CAS No. 67061-73-8](/img/structure/B1590994.png)

二噻吩并[3,2-b:2',3'-d]噻吩-2,6-二甲醛

描述

Dithieno[3,2-b:2’,3’-d]thiophene (DTT) is a conductive material that acts as a donor building block for synthesizing a variety of optoelectronic materials . It is an emerging heterocyclic building block for future organic electronic materials and functional supramolecular chemistry . It has potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching, and so forth .

Synthesis Analysis

An improved synthesis of DTT and its 2,6- and 3,5-dibromo derivatives has been devised . The synthesis involves three steps starting from thiophene: tetrabromination of thiophene, selective diyne formation at the 2,5-positions of tetrabromo-thiophene, and finally, double cyclization of 2,5-diyne-3,4-diiodo-thiophene catalyzed by CuI/TMEDA through Na2S .Molecular Structure Analysis

DTT is a flat, rigid molecule with a fused trithiophene ring structure . The sulfur atoms in the thiophene ring are alternately arranged, and each adjacent sulfur atom is equidistant . The DTT molecule has strong S-S interactions . The single crystal structure of a DTT derivative presents classical herringbone packing with multiple intermolecular interactions .Chemical Reactions Analysis

DTT has high resonance energy, more electrophilic reactivity than benzene, high π-electron density, a planar structure, and the presence of a vacant d-orbital in addition to the presence of loosely bound lone pairs of electrons on sulfur atoms . These properties make DTT a valuable scaffold in organic electronics .Physical and Chemical Properties Analysis

DTT is a potent biochemical material and a remarkable entity in organic electronics due to its high resonance energy, more electrophilic reactivity than benzene, high π-electron density, planar structure, and the presence of a vacant d-orbital in addition to the presence of loosely bound lone pairs of electrons on sulfur atoms .科学研究应用

有机电子器件

该化合物可作为具有高电荷迁移率和环境稳定性的活性层,这对有机电子器件的开发至关重要 .

电致发光

它在电致发光中具有应用,电致发光是指由于通过化合物的电流而产生的光发射 .

有机薄膜晶体管 (OTFT)

二噻吩并[3,2-b:2',3'-d]噻吩-2,6-二甲醛由于其更高的电荷迁移率和扩展的π-共轭而被用于OTFT .

光致变色

该化合物表现出光致变色,意味着它在暴露于光线时会改变颜色,这具有多种潜在应用,包括智能窗户和透镜 .

有机光伏 (OPV) 太阳能电池

它还用于OPV太阳能电池,有助于创建更高效、更稳定的太阳能收集系统 .

电致变色器件 (ECD)

由于它能够在电刺激下改变颜色,因此它适用于ECD,ECD用于显示器和智能窗户 .

荧光探针

氧化还原开关

作用机制

Target of Action

Dithieno[3,2-b:2’,3’-d]thiophene-2,6-dicarbaldehyde, also known as Dithieno[3,2-b:2’,3’-d]thiophene-2,6-dicarboxaldehyde, is primarily targeted towards organic electronic materials . It is a potent biochemical material that has emerged as a remarkable entity in organic electronics .

Mode of Action

The compound interacts with its targets by leveraging its high resonance energy, more electrophilic reactivity than benzene, high π-electron density, planar structure, and the presence of vacant d-orbital in addition to the presence of loosely bind lone-pairs of electrons on sulfur atoms . These properties make it an ideal candidate for organic electronics .

Biochemical Pathways

Dithieno[3,2-b:2’,3’-d]thiophene-2,6-dicarbaldehyde affects the pathways related to organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching, and so forth . Its higher charge mobility, extended π-conjugation, and better tuning of band gaps contribute to these effects .

Result of Action

The molecular and cellular effects of Dithieno[3,2-b:2’,3’-d]thiophene-2,6-dicarbaldehyde’s action are primarily observed in its potential applicability in organic electronics . Its high charge mobility, extended π-conjugation, and better tuning of band gaps contribute to its effectiveness in this field .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dithieno[3,2-b:2’,3’-d]thiophene-2,6-dicarbaldehyde. For instance, its performance as a p-type organic semiconductor can be influenced by how the molecules self-organize into single-crystal microribbons or microsheets . .

未来方向

DTT has attracted tremendous attention worldwide due to its potential applicability in organic electronics . The recent advancements made on the DTT-based architectures indicate its good application prospects in integrated optoelectronics . Future research could focus on exploring the challenging opportunities related to this privileged building block in both material sciences and functional supramolecular chemistry .

生化分析

Biochemical Properties

Dithieno[3,2-b:2’,3’-d]thiophene-2,6-dicarbaldehyde plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s planar structure and high π-electron density facilitate its binding to active sites of enzymes, potentially inhibiting or modulating their activity . For instance, it has been observed to interact with redox-active enzymes, influencing their electron transfer processes . Additionally, the presence of aldehyde groups in the compound allows it to form Schiff bases with amino groups in proteins, leading to the formation of stable adducts that can alter protein function .

Cellular Effects

The effects of Dithieno[3,2-b:2’,3’-d]thiophene-2,6-dicarbaldehyde on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . By modulating the activity of key signaling proteins, it can alter the downstream effects on gene transcription and protein synthesis . Furthermore, its interaction with metabolic enzymes can lead to changes in cellular energy production and metabolic flux . These effects are particularly significant in cancer cells, where the compound has demonstrated potential in disrupting aberrant signaling pathways and inducing apoptosis .

Molecular Mechanism

At the molecular level, Dithieno[3,2-b:2’,3’-d]thiophene-2,6-dicarbaldehyde exerts its effects through several mechanisms. The compound’s ability to form covalent bonds with biomolecules, such as proteins and nucleic acids, is a key aspect of its mechanism of action . By binding to active sites of enzymes, it can inhibit their catalytic activity, leading to downstream effects on cellular processes . Additionally, the compound’s interaction with DNA can result in changes in gene expression, either by directly binding to DNA or by modulating the activity of transcription factors . These molecular interactions highlight the compound’s potential as a versatile biochemical tool.

Temporal Effects in Laboratory Settings

The stability and degradation of Dithieno[3,2-b:2’,3’-d]thiophene-2,6-dicarbaldehyde in laboratory settings are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under various conditions, maintaining its biochemical activity over extended periods . Its degradation products can also have significant biological effects, necessitating careful monitoring of its stability in experimental setups . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, underscoring the importance of temporal studies in understanding its full impact .

Dosage Effects in Animal Models

The effects of Dithieno[3,2-b:2’,3’-d]thiophene-2,6-dicarbaldehyde vary with different dosages in animal models. At low doses, the compound has been shown to modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At higher doses, it can induce adverse effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of dose optimization in therapeutic applications of the compound . Toxicological studies in animal models are essential for determining safe and effective dosage ranges for potential clinical use .

Metabolic Pathways

Dithieno[3,2-b:2’,3’-d]thiophene-2,6-dicarbaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound’s ability to modulate redox reactions and electron transfer processes is particularly noteworthy . By influencing the activity of key metabolic enzymes, it can alter the levels of metabolites and the overall metabolic flux within cells .

Transport and Distribution

The transport and distribution of Dithieno[3,2-b:2’,3’-d]thiophene-2,6-dicarbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . The compound’s high affinity for certain cellular compartments allows it to accumulate in specific tissues, influencing its biochemical activity . Additionally, its interaction with membrane transporters can facilitate its uptake and distribution within cells . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications .

Subcellular Localization

The subcellular localization of Dithieno[3,2-b:2’,3’-d]thiophene-2,6-dicarbaldehyde is a key determinant of its activity and function . The compound’s targeting signals and post-translational modifications direct it to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum . These localizations enable it to interact with specific biomolecules and exert its biochemical effects . For instance, its accumulation in the nucleus allows it to modulate gene expression, while its presence in mitochondria can influence cellular energy production .

属性

IUPAC Name |

3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4O2S3/c11-3-5-1-7-9(13-5)10-8(15-7)2-6(4-12)14-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOOTUPNBFBPBJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=C1SC3=C2SC(=C3)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10572844 | |

| Record name | Bisthieno[3,2-b:2',3'-d]thiophene-2,6-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67061-73-8 | |

| Record name | Bisthieno[3,2-b:2',3'-d]thiophene-2,6-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

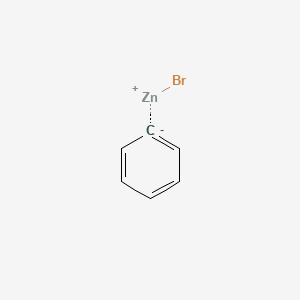

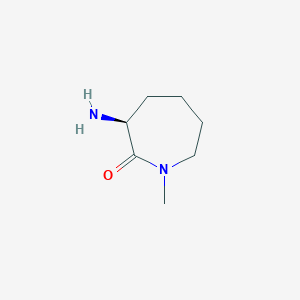

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

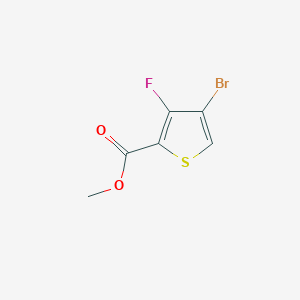

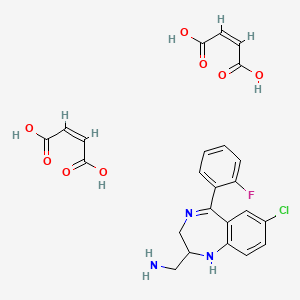

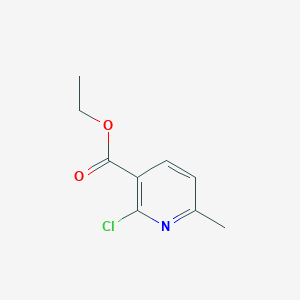

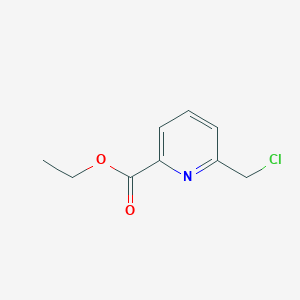

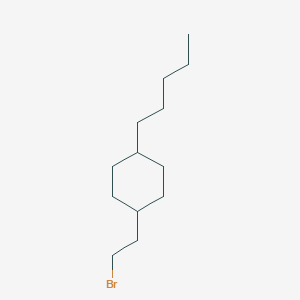

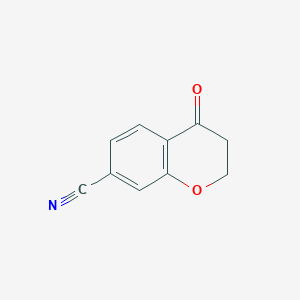

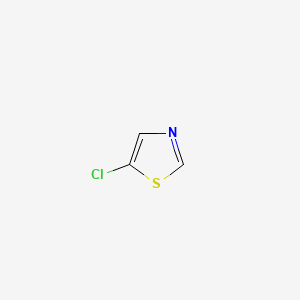

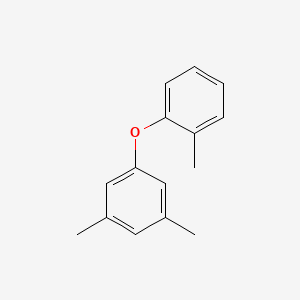

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。